molecular formula C24H25N3 B8729292 Bis[4-(dimethylamino)phenyl](phenyl)acetonitrile CAS No. 4468-56-8

Bis[4-(dimethylamino)phenyl](phenyl)acetonitrile

Cat. No.: B8729292
CAS No.: 4468-56-8
M. Wt: 355.5 g/mol
InChI Key: ORZXJYFZPFFYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[4-(dimethylamino)phenyl](phenyl)acetonitrile is a useful research compound. Its molecular formula is C24H25N3 and its molecular weight is 355.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

4468-56-8

Molecular Formula

C24H25N3

Molecular Weight

355.5 g/mol

IUPAC Name

2,2-bis[4-(dimethylamino)phenyl]-2-phenylacetonitrile

InChI

InChI=1S/C24H25N3/c1-26(2)22-14-10-20(11-15-22)24(18-25,19-8-6-5-7-9-19)21-12-16-23(17-13-21)27(3)4/h5-17H,1-4H3

InChI Key

ORZXJYFZPFFYJC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Commercially obtained Malachite Green, oxalate salt (4.644 g) and sodium cyanide (2.456 g) were combined, followed by addition of water (150 mL) and diethyl ether (150 mL). The mixture was rapidly stirred for three hours, at which point the green color had faded, and the mixture was a muddy brown. The mixture was transferred to a separatory funnel with the aid of ethyl acetate, partitioned, and the aqueous phase extracted with three portions of ethyl acetate (100 mL each). The combined organics were washed once with brine (50 mL), dried over sodium sulfate, filtered and concentrated by rotary evaporation to provide crude nitrile 3A contaminated by some of the triarylcarbinol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxalate salt
Quantity
4.644 g
Type
reactant
Reaction Step Two
Quantity
2.456 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.